Cas no 67752-28-7 (3-(quinolin-3-yl)propanoic Acid)
3-(Quinolin-3-yl)propanoic Acid is a quinoline derivative with a propanoic acid substituent at the 3-position, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines the aromatic properties of quinoline with the reactivity of a carboxylic acid functional group, enabling applications in heterocyclic chemistry, ligand design, and medicinal chemistry. The compound is particularly valuable for constructing complex molecular frameworks due to its ability to participate in coupling, condensation, and cyclization reactions. Its well-defined reactivity and stability make it suitable for use in controlled synthetic pathways, including the development of bioactive compounds and functional materials.
67752-28-7 structure
Product Name:3-(quinolin-3-yl)propanoic Acid
CAS No:67752-28-7
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD11040743
CID:2152359
PubChem ID:12415751
Update Time:2025-10-29
3-(quinolin-3-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolin-3-yl-propionic acid
- 3-(QUINOLIN-3-YL)PROPANOIC ACID
- 3-quinolin-3-ylpropanoic acid
- 3-(3-quinolinyl)propanoic acid
- SB71177
- 3-Quinolinepropanoic acid
- MFCD11040743
- quinoline-3-propionic acid
- DB-331457
- DTXSID10497240
- 67752-28-7
- W13665
- AKOS015151575
- EN300-152096
- PDVKRIXEUOTSJQ-UHFFFAOYSA-N
- SCHEMBL2846347
- 3-(QUINOLIN-3-YL)PROPANOICACID
- Z1272682544
- AS-60630
- DTXCID10448050
- 849-696-5
- SCA75228
- 3-(quinolin-3-yl)propanoic Acid
-
- MDL: MFCD11040743
- Inchi: 1S/C12H11NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2,(H,14,15)
- InChI Key: PDVKRIXEUOTSJQ-UHFFFAOYSA-N
- SMILES: OC(CCC1=CN=C2C=CC=CC2=C1)=O
Computed Properties
- Exact Mass: 201.078978594g/mol
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.2Ų
3-(quinolin-3-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB489117-1 g |
3-(Quinolin-3-yl)propanoic acid; . |
67752-28-7 | 1g |
€830.50 | 2022-03-01 | ||
| Chemenu | CM241460-100mg |
3-(Quinolin-3-yl)propanoic acid |
67752-28-7 | 97% | 100mg |
$158 | 2022-08-31 | |
| Chemenu | CM241460-250mg |
3-(Quinolin-3-yl)propanoic acid |
67752-28-7 | 97% | 250mg |
$271 | 2022-08-31 | |
| Chemenu | CM241460-1g |
3-(Quinolin-3-yl)propanoic acid |
67752-28-7 | 97% | 1g |
$535 | 2022-08-31 | |
| Chemenu | CM241460-5g |
3-(Quinolin-3-yl)propanoic acid |
67752-28-7 | 97% | 5g |
$1590 | 2022-08-31 | |
| TRC | E592443-10mg |
3-(quinolin-3-yl)propanoic Acid |
67752-28-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E592443-50mg |
3-(quinolin-3-yl)propanoic Acid |
67752-28-7 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E592443-100mg |
3-(quinolin-3-yl)propanoic Acid |
67752-28-7 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-152096-0.05g |
3-(quinolin-3-yl)propanoic acid |
67752-28-7 | 95.0% | 0.05g |
$133.0 | 2025-02-20 | |
| Enamine | EN300-152096-0.1g |
3-(quinolin-3-yl)propanoic acid |
67752-28-7 | 95.0% | 0.1g |
$198.0 | 2025-02-20 |
3-(quinolin-3-yl)propanoic Acid Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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